2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2’-Chloro-[1,1’-biphenyl]-2-carboxylic acid, also known as 2-Chlorobiphenyl, is a monochlorobiphenyl carrying a single chloro substituent at position 2 . It has the molecular formula C12H9Cl and a molecular weight of 188.653 . It is one of 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl .
Molecular Structure Analysis
The molecular structure of 2’-Chloro-[1,1’-biphenyl]-2-carboxylic acid consists of two phenyl rings connected by a single bond, with a chlorine atom attached to the second carbon of one of the rings . The IUPAC Standard InChI is InChI=1S/C12H9Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H .Scientific Research Applications
-
Chemical Analysis and Synthesis
- The compound “2’-Chloro-[1,1’-biphenyl]” is a chemical substance with the molecular formula C12H9Cl . It is used in chemical analysis and synthesis .
- The methods of application or experimental procedures involve standard chemical reactions and are governed by the principles of organic chemistry .
- The outcomes of these procedures are typically new chemical compounds or an understanding of the properties of the existing compound .
-
Antibacterial Activity Evaluation
- A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) .
- The methods of application involved the design and synthesis of a series of biphenyl and dibenzofuran derivatives .
- Eleven compounds exhibited potent antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For example, compounds 4′- (trifluoromethyl)- [1,1’-biphenyl]-3,4,5-triol (6i) and 5- (9H -carbazol-2-yl) benzene-1,2,3-triol (6m) showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis with MIC (minimum inhibitory concentration) values as low as 3.13 and 6.25 μg/mL, respectively .
properties
IUPAC Name |
2-(2-chlorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQNGPFNBORSKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373474 |
Source
|
Record name | 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid | |
CAS RN |
14498-95-4 |
Source
|
Record name | 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.